N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS No.: 2549055-57-2
Cat. No.: VC11821978
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549055-57-2 |
|---|---|
| Molecular Formula | C16H17N5O |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H17N5O/c1-12-17-7-8-21(12)16-9-15(19-11-20-16)18-10-13-5-3-4-6-14(13)22-2/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | CRGQYZYPGOCPIC-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC |
| Canonical SMILES | CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC |
Introduction
N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a complex organic compound that combines elements of pyrimidine, imidazole, and methoxyphenyl groups. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural diversity.
Molecular Formula and Weight
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Molecular Formula: CHNO
-
Molecular Weight: Approximately 322.37 g/mol
Synthesis Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrimidine core and subsequent introduction of the imidazole and methoxyphenyl groups. Common methods include nucleophilic substitution reactions and cross-coupling reactions.
Biological Activities
While specific biological activities of this compound are not widely documented, compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial and anticancer applications. The presence of the imidazole ring, known for its biological activity, suggests potential for interaction with biological targets.
Table: Comparison of Similar Compounds
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine | 322.37 g/mol | Potential antimicrobial/anticancer |
| 2-(2-methoxybenzyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole | 329.31 g/mol | Antimicrobial properties reported |
| 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 380.18 g/mol | Fluorescent properties |
Discussion
The structural diversity of these compounds allows for a wide range of biological activities. The imidazole and pyrimidine rings are known for their roles in various biological processes, suggesting that N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine could have applications in drug development.
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